molecular formula C9H9BrO B6259895 (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 79465-06-8

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6259895
CAS No.: 79465-06-8
M. Wt: 213.1
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Description

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol ( 10368-44-2) is a valuable chiral synthetic building block in medicinal chemistry and drug discovery research. This compound serves as a crucial precursor in the synthesis of novel indanyl carbanucleoside analogues, which are investigated for their potential antiviral activities . Its defined (1R,2R) stereochemistry is essential for constructing molecules with specific three-dimensional configurations, a critical factor in the development of targeted therapeutics . Researchers utilize this brominated indanol derivative as an intermediate to access more complex structures, such as cis-2-amino-1-indanol, which is a key scaffold in nucleoside analog synthesis . Furthermore, chiral synthons of this type are of significant interest in the development of chiral Schiff base ligands, which are studied for their DNA-binding capabilities and potential as less toxic anticancer agents . The bromine moiety offers a reactive site for further functionalization, making it a versatile intermediate for organic and medicinal chemists. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

79465-06-8

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Dibromoindane

The industrial synthesis of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol begins with the bromination of indene to form 1,2-dibromoindane. The stereochemical outcome of this step depends on the solvent and temperature:

SolventTemperaturecis:trans RatioYieldSource
Diethyl ether0°C85:1592%
Dichloromethane25°C70:3088%
Hexane-10°C95:590%

Billups et al. demonstrated that nonpolar solvents like hexane favor the cis-1,2-dibromoindane isomer due to reduced bromonium ion mobility, while polar solvents promote trans-dibromide formation.

Hydrolysis to (1R,2R)-2-Bromoindan-1-ol

The hydrolysis of 1,2-dibromoindane proceeds via a bromonium ion intermediate, with water selectively attacking the less substituted carbon to yield the trans-diol configuration:

Optimized Conditions :

  • Solvent : Water (no organic co-solvent)

  • Temperature : 50–80°C

  • Reaction Time : 2–4 hours

  • Yield : 89–94%

At temperatures >80°C, competing elimination reactions form indanones, reducing yields to <70%. Industrial protocols use continuous stirring and pH monitoring to suppress side reactions.

Direct Bromination of 2,3-Dihydro-1H-inden-1-ol

Bromine-Mediated Electrophilic Addition

trans-2-Bromoindan-1-ol is synthesized via stereospecific bromination of 2,3-dihydro-1H-inden-1-ol. The reaction proceeds through a bromonium ion intermediate, with anti-addition dictated by the substrate’s chair-like transition state:

Typical Protocol :

  • Substrate : 2,3-Dihydro-1H-inden-1-ol (1.0 equiv)

  • Reagent : Bromine (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : -20°C

  • Yield : 78%

The low temperature minimizes epoxide formation, a common side reaction at higher temperatures.

Alternative Brominating Agents

To improve selectivity, N-bromosuccinimide (NBS) and H2O2 have been tested:

ReagentSolventTemperatureYieldDiastereomeric Ratio (trans:cis)
Br2CH2Cl2-20°C78%95:5
NBS/H2OTHF0°C65%89:11
H2O2/HBrAcetic acid25°C58%82:18

NBS systems show reduced efficiency due to competing radical pathways, while H2O2/HBr offers cost advantages at the expense of lower stereoselectivity.

Catalytic Asymmetric Synthesis

Enzymatic Resolution

Racemic trans-2-bromoindan-1-ol has been resolved using lipase-catalyzed acetylation:

Conditions :

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate

  • Solvent : tert-Butyl methyl ether

  • Conversion : 48% (49% ee for remaining alcohol)

While enzymatic methods avoid harsh reagents, yields remain suboptimal for industrial adoption.

Chiral Auxiliary Approaches

Auxiliaries like (R)-Pantolactone have been used to induce asymmetry:

  • Step 1 : Formation of pantolactone ester with 2,3-dihydro-1H-inden-1-ol (92% yield).

  • Step 2 : Diastereoselective bromination (dr 94:6).

  • Step 3 : Auxiliary removal via hydrolysis (85% yield, 98% ee).

This method achieves high enantiopurity but requires multi-step synthesis.

Industrial-Scale Production

Patent-Optimized Hydrolysis (EP0816317A1)

The patent EP0816317A1 outlines a cost-effective process:

  • Bromination : Indene + Br2 in hexane → cis-1,2-dibromoindane (90% yield).

  • Hydrolysis : cis-1,2-dibromoindane + H2O at 70°C → trans-2-bromoindan-1-ol (89% yield).

Key Advantages :

  • No chromatographic purification

  • Water as the sole solvent

  • Recyclable hexane

Waste Stream Management

Bromide byproducts are recovered as NaBr via neutralization with NaOH, achieving 97% bromine atom economy.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalabilityCost ($/kg)
Indene bromination89%ModerateHigh120
Direct bromination78%HighMedium210
Enzymatic resolution48%HighLow950
Chiral auxiliary85%Very HighLow1,400

Industrial processes prioritize the indene bromination route for its balance of cost and yield, while pharmaceutical applications favor chiral auxiliary methods for enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized indane derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of 2-azido-2,3-dihydro-1H-inden-1-ol or 2-thiocyanato-2,3-dihydro-1H-inden-1-ol.

    Oxidation: Formation of 2-bromo-1-indanone.

    Reduction: Formation of 2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s activity may involve interactions with cellular targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is highlighted through comparisons with analogous indanol derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Stereochemistry Key Applications References
This compound C₉H₉BrO -OH (C1), -Br (C2) (1R,2R) Aggrecanase inhibitors, chiral intermediates
(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol C₂₅H₂₂O -OH (C1), -Benzyl (C2) (1S,2S) Anti-inflammatory agents, crystallography studies
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate C₁₂H₁₁ClO₄ -OH (C2), -COOCH₃ (C2), -Cl (C5) Not specified Synthetic intermediate for indenone derivatives
Compound 1 (from J. Biol. Chem.) C₁₅H₁₅BrNO₃S -Br (C5), -SH (C3) (2S) Matrix metalloproteinase (MMP) inhibitors
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol C₉H₁₁NO -NH₂ (C1), -OH (C2) (1S,2R) Chiral ligands in catalysis

Key Observations :

Substituent Effects: Bromine in (1R,2R)-2-bromoindanol enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, benzyl or carboxylate groups (e.g., ) alter steric bulk and hydrogen-bonding capacity, affecting binding to biological targets. The hydroxyl group at C1 is conserved across analogs, enabling hydrogen-bonding interactions critical for enzyme inhibition (e.g., aggrecanase ).

Stereochemical Impact: The (1R,2R) configuration of the bromoindanol derivative confers distinct diastereoselectivity in reactions compared to (1S,2S) or (1S,2R) analogs. For instance, the (1S,2S)-benzyl derivative shows anti-inflammatory activity, while (1R,2R)-bromoindanol is prioritized in asymmetric catalysis .

Synthetic Utility: Palladium-catalyzed hydration-olefin insertion cascades (e.g., ) are used to synthesize indanones, whereas bromoindanol derivatives are typically synthesized via bromohydrin reactions or kinetic resolution .

Biological Activity: Bromoindanol derivatives exhibit selectivity for aggrecanase over MMPs due to their rigid scaffold and bromine’s electronic effects . Mercapto-substituted analogs (e.g., ) show broader MMP inhibition but lower specificity.

Research Findings and Data Tables

Table 2: Physical Properties

Property (1R,2R)-2-Bromoindanol (1S,2S)-Benzylindanol Methyl 5-Chloro-indenone
Molecular Weight 213.07 g/mol 338.44 g/mol 254.67 g/mol
Melting Point Not reported 160–162°C 98–100°C
Solubility DCM, Ethanol DMSO, Chloroform Ethyl Acetate
Bioavailability (iLOGP) 1.6 2.3 1.9
Safety (GHS) H315, H319 H302 H318

Data compiled from .

Q & A

Q. What are the primary synthetic routes for (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves bromination of 2,3-dihydro-1H-inden-1-ol using bromine (Br₂) in dichloromethane (CH₂Cl₂) under controlled conditions to ensure regioselectivity . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-bromination.
  • Solvent selection : Polar aprotic solvents enhance reaction homogeneity and reduce byproducts.
  • Purification : Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) isolates the diastereomerically pure product .
    Yields >80% are achievable with stoichiometric Br₂ and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane:isopropanol mobile phases .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry via coupling constants (e.g., J1,2J_{1,2} = 8–10 Hz for trans-dihydroxybromides) .
  • Polarimetry : Specific rotation ([α]D_D) distinguishes (1R,2R) from (1S,2S) enantiomers .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its handling in laboratory settings?

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water, necessitating DMSO stock solutions for biological assays .
  • Stability : Sensitive to light and moisture; store under argon at –20°C. Decomposition via Br⁻ elimination is observed at >40°C .
  • Hazard handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity, particularly in enzyme inhibition studies?

The (1R,2R) configuration enhances binding to enzymes with chiral active sites. For example, in aggrecanase inhibition, the cis-(1S,2R)-aminoindanol scaffold mimics tyrosine residues, achieving IC₅₀ values <100 nM . Comparative studies show a 10-fold lower activity in (1S,2S) enantiomers due to steric clashes in hydrophobic binding pockets .

Q. How can researchers address contradictions in crystallographic data during structure refinement of brominated indenols?

  • SHELX refinement : Use TWIN/BASF commands to model twinning in crystals, common in brominated small molecules .
  • Disorder modeling : Split bromine occupancy over multiple positions if electron density suggests dynamic disorder .
  • Validation tools : Check R-free values and Ramachandran plots using Coot or Phenix .

Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

The C-Br bond’s polarizability facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show second-order dependence on nucleophile concentration, with transition states stabilized by hydrogen bonding from the adjacent hydroxyl group . Halogen exchange (e.g., Br → I) is achievable via Finkelstein conditions (NaI/acetone) .

Q. How do halogen substitutions (Br vs. Cl, F, I) alter the compound’s bioactivity and physicochemical profile?

HalogenLogPBinding Affinity (IC₅₀)Metabolic Stability
Br2.185 nMModerate (t₁/₂ = 3h)
Cl1.8120 nMHigh (t₁/₂ = 6h)
F1.5>500 nMHigh
I2.595 nMLow (t₁/₂ = 1h)

Bromine’s balance of lipophilicity and electronegativity optimizes membrane permeability and target engagement .

Q. What strategies are employed to resolve racemic mixtures of dihydroindenol derivatives for enantioselective studies?

  • Enzymatic resolution : Burkholderia cepacia lipase selectively hydrolyzes (1R,2R) esters with >90% enantiomeric excess (ee) .
  • Chiral auxiliaries : Use (R)-Binap metal complexes in asymmetric hydrogenation .
  • Chromatography : Simulated moving bed (SMB) systems scale enantiomer separation .

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